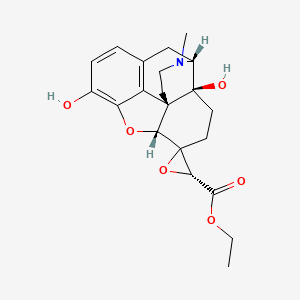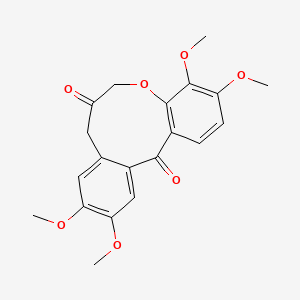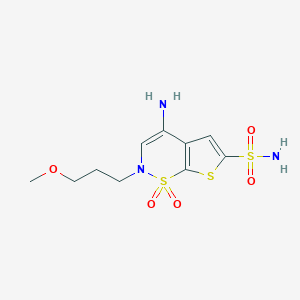
3,4-didehydro-N(4)-deethylbrinzolamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-didehydro-N(4)-deethylbrinzolamide is a sulfonamide consisting of brinzolamide lacking hydrogens at positions 3 and 4 and also lacking the N(4)-ethyl group. It derives from a brinzolamide.
Scientific Research Applications
Synthesis and Antiviral Activity : The synthesis and evaluation of cyclopropano analogs of 2,3-Didehydro-2,3-dideoxythymidine, a clinically useful anti-HIV agent, have been studied. One such compound was found inactive against HIV, highlighting the challenges in developing effective antiviral agents (Sard, 1994).
Antiviral Properties : A study on 2',3'-didehydro-2',3'-dideoxyribonucleosides found them to be potent and/or selective inhibitors of HIV in vitro, with one variant being particularly potent against Hepatitis B Virus in cell culture (Gao et al., 2008).
Clinical Trials and Toxicity : Clinical trials of 2',3'-didehydro-3'-deoxythymidine (d4T) in patients with AIDS or AIDS-related complex revealed that it is a promising drug but with dose-limiting toxicities, notably peripheral neuropathy (Browne et al., 1993).
Apoptosis Induction in Cancer : The study of 4,5-didehydro geranylgeranoic acid, a ligand for cellular retinoic acid-binding protein and nuclear retinoid receptors, demonstrated its ability to induce apoptosis in human hepatoma-derived cell lines via down-regulation of transforming growth factor-alpha (Nakamura et al., 1996).
Anticancer Drug Design : Research on 4-aza-2,3-didehydro podophyllotoxin analogues, implemented for anticancer drug design, showed that these compounds display antiproliferative properties in human cancer cell lines and induce apoptosis in cancerous cells (Magedov et al., 2007).
Drug Resistance Mechanism : A study identified MRP4 as a previously unrecognized factor in resistance to nucleoside-based antiviral drugs, indicating its role in drug resistance in patients receiving highly active anti-retroviral therapy (Schuetz et al., 1999).
properties
Product Name |
3,4-didehydro-N(4)-deethylbrinzolamide |
|---|---|
Molecular Formula |
C10H15N3O5S3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-amino-2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C10H15N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5-6H,2-4,11H2,1H3,(H2,12,14,15) |
InChI Key |
JWGVKMKDRPFFRV-UHFFFAOYSA-N |
SMILES |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Canonical SMILES |
COCCCN1C=C(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



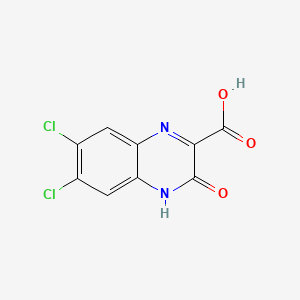
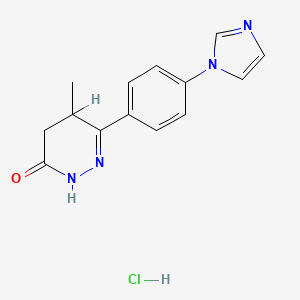
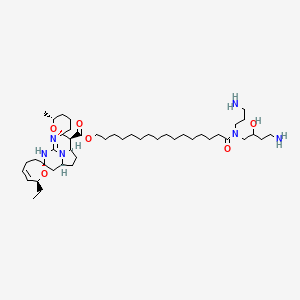
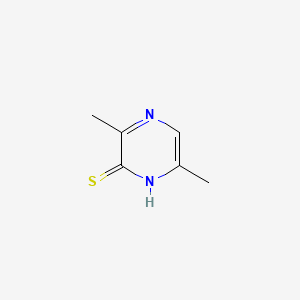
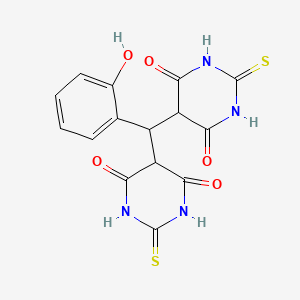
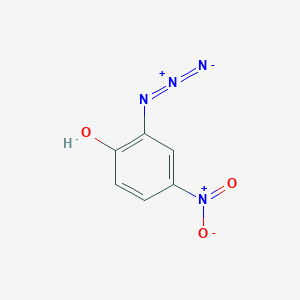
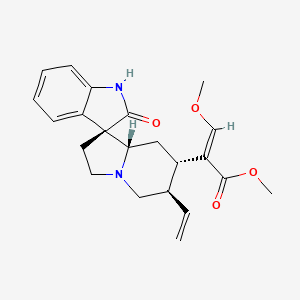

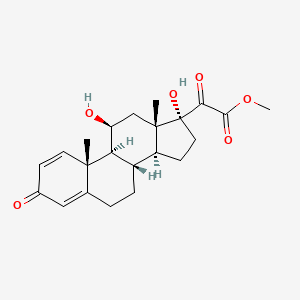

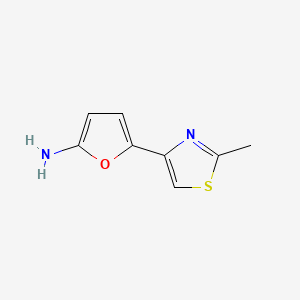
![Ethyl 4-(sec-butyl{[(3,4-dichlorophenyl)amino]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B1230330.png)
